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Compound of Interest

5-Amino-2-
Compound Name: )
methoxybenzenesulfonamide

Cat. No.: B1274399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 5-Amino-2-methoxybenzenesulfonamide. Due to the limited availability of
published experimental spectra for this specific molecule, this document focuses on predicted
data based on its chemical structure, alongside detailed experimental protocols for acquiring
such data. This guide is intended to serve as a valuable resource for researchers in the fields
of medicinal chemistry, analytical chemistry, and drug development.

Chemical Structure

IUPAC Name: 5-Amino-2-methoxybenzenesulfonamide Molecular Formula: C7H10N203S
Molecular Weight: 218.23 g/mol Structure:
le.Chemical structure of 5-Amino-2-methoxybenzenesulfonamide

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of the
structure would be inserted.)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Amino-2-methoxybenzenesulfonamide. These
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predictions are based on established principles of spectroscopy and typical values for the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~72-74 S 2H -SO2NH:2

Ar-H (ortho to -
~6.8-7.0 d 1H

SO2NHz2)

Ar-H (ortho to -NH:z
~6.6 - 6.8 dd 1H

and meta to -SOz2NH2)

Ar-H (meta to -NH:z
~6.4-6.6 d 1H

and -SO2NH2)
~5.0-55 s (broad) 2H -NH:2
~3.8 s 3H -OCHs

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assighment

~150 - 155 Ar-C-OCHs

~140 - 145 Ar-C-NH:2

~135-140 Ar-C-SO2NH:

~120- 125 Ar-CH

~115-120 Ar-CH

~110 - 115 Ar-CH

~55 - 60 -OCHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (amine and

3400 - 3200 Strong, Broad )
sulfonamide)
) C-H stretch (aromatic and
3000 - 2850 Medium
methy!l)
1620 - 1580 Medium N-H bend (amine)
1500 - 1400 Strong C=C stretch (aromatic)
1350 - 1300 Strong S=0 stretch (asymmetric)
1180 - 1140 Strong S=0 stretch (symmetric)
1250 - 1200 Strong C-O stretch (aryl ether)
) C-H bend (out-of-plane,
900 - 800 Medium

aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

218 High [M]* (Molecular lon)
203 Medium [M - CHs]*

154 Medium [M - SO2]*

139 High [M - SO2NH2]*

108 Medium [CeHeNO]*

92 Medium [CeHeN]*

77 Low [CeHs]*
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Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
organic compound such as 5-Amino-2-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Materials:

5-10 mg of 5-Amino-2-methoxybenzenesulfonamide

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de)

5 mm NMR tube

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR
tube.

o Add approximately 0.6-0.7 mL of DMSO-ds to the NMR tube.

e Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

e Insert the NMR tube into the spectrometer's sample holder.

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the *H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation
delay of 1-2 seconds, and 16-32 scans.

e Acquire the 13C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation
delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a
good signal-to-noise ratio. Proton decoupling is typically used.
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e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) and reference the spectra to the residual solvent peak of DMSO-ds (& ~2.50 ppm
for 1H and 6 ~39.52 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Materials:

1-2 mg of 5-Amino-2-methoxybenzenesulfonamide

e ~100 mg of dry potassium bromide (KBr)

e Agate mortar and pestle

o Pellet press

o FTIR spectrometer (e.g., PerkinElmer Spectrum Two)

Procedure:

e Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.

e Add 1-2 mg of the sample to the KBr and mix thoroughly by grinding until a homogeneous
mixture is obtained.

o Transfer a portion of the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
KBr pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

e Acquire a background spectrum of the empty sample compartment.
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e Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

» The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e <1 mg of 5-Amino-2-methoxybenzenesulfonamide

» Volatile organic solvent (e.g., methanol or acetonitrile)

o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - EI or
Electrospray lonization - ESI)

Procedure (for EI-MS):

e Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution
(~1 mg/mL).

 Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph inlet.

o The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) in the ion source.

» The resulting positively charged molecular ions and fragment ions are accelerated into the
mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

e The detector records the abundance of each ion, and a mass spectrum is generated, plotting
relative intensity versus m/z.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Data and
Structural Information
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Caption: How different spectroscopic techniques provide specific structural information.

 To cite this document: BenchChem. [Spectroscopic Data of 5-Amino-2-
methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1274399#spectroscopic-data-of-5-
amino-2-methoxybenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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